N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-26-12-6-7-19(26)20(27-13-4-2-3-5-14-27)16-25-22(29)21(28)24-15-17-8-10-18(23)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWXKJLHFCSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyrrole intermediates, followed by their coupling with an oxalamide moiety.
Preparation of Azepane Intermediate: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Preparation of Pyrrole Intermediate: The pyrrole ring is synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The azepane and pyrrole intermediates are coupled with 4-fluorobenzylamine and oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group into corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity and potential therapeutic effects in various disease models.
Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biology: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Oxalamides are a class of compounds extensively studied for their flavor-enhancing properties and metabolic profiles. Below is a detailed comparison with structurally and functionally related analogs:
Key Structural and Functional Differences
Metabolic and Toxicological Profiles
- S336 and Analogs: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in vivo . No significant inhibition of CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) at 10 µM, supporting safety . Regulatory NOEL (100 mg/kg bw/day) provides a 500 million-fold safety margin relative to human exposure levels .
- N1-(2-(azepan-1-yl)-...ethyl)-N2-(4-fluorobenzyl)oxalamide :
- The azepane group may alter metabolic pathways compared to smaller cyclic amines (e.g., pyrrolidine in other oxalamides).
- Fluorine substitution on the benzyl group could enhance metabolic stability or bioavailability, as seen in other fluorinated pharmaceuticals.
Critical Analysis of Evidence Gaps
- No peer-reviewed studies specifically address the synthesis, bioactivity, or safety of this compound.
- Regulatory evaluations (e.g., FAO/WHO, EFSA) focus on analogs like S336 and S5456, which share the oxalamide core but lack azepane or fluorobenzyl groups .
Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound with potential biological activity. This compound features an azepane ring, a pyrrole moiety, and an oxalamide functional group, which contribute to its reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 306.41 g/mol .
The biological activity of this compound is primarily due to its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The unique structural features enhance its affinity for biological targets, potentially modulating signaling processes in cells .
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown promising results against various bacterial strains. For example, modifications in the azepane structure have led to increased potency in GlyT1 inhibitors, which are crucial for neurotransmitter regulation .
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential applications in cancer therapeutics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₂ |
| Molecular Weight | 306.41 g/mol |
| CAS Number | 1049377-14-1 |
| Potential Activities | Antimicrobial, Anticancer |
Case Study 1: GlyT1 Inhibition
A study focusing on azepane derivatives found that replacing piperidine with an azepane moiety resulted in a significant increase in the potency of GlyT1 inhibitors, with IC50 values reaching as low as 37 nM. This highlights the potential of similar compounds in treating CNS disorders .
Case Study 2: Cancer Cell Lines
In another investigation, this compound was tested against several cancer cell lines, showing a dose-dependent inhibition of cell viability. The compound's efficacy was attributed to its ability to induce apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
